BenchChemオンラインストアへようこそ!

7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one

BTK inhibitor B-cell malignancy non-covalent inhibitor

This 7-chloro substituted pyrroloquinoxaline scaffold is critical for developing non-covalent BTK inhibitors with IC50 down to 7.41 nM and PTP1B inhibitors with >40x selectivity over TCPTP. The C7 chloro handle enables SAR exploration and improves synthetic tractability versus 7-bromo analogs. Essential for kinase probe discovery and diabetes research. Procure as a versatile building block for lead optimization campaigns requiring halogen-specific electronic effects.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
CAS No. 160657-02-3
Cat. No. B1313193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one
CAS160657-02-3
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CN2C3=C(C=C(C=C3)Cl)NC(=O)C2=C1
InChIInChI=1S/C11H7ClN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15)
InChIKeyDTNRHZBYFDOVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 160657-02-3): A Core Scaffold for Kinase and Enzyme Inhibitor Discovery


7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic building block belonging to the pyrrolo[1,2-a]quinoxaline family, characterized by a fused pyrrole-quinoxaline core with a chlorine atom at the 7-position and a lactam carbonyl at the 4-position . The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has been extensively investigated as a privileged structure for drug discovery, particularly for targeting kinases such as Bruton's Tyrosine Kinase (BTK) [1], SIRT6 [2], CK2 [3], and PTP1B [4]. The presence of the chloro substituent at position 7 is a key structural feature that influences both synthetic accessibility and biological activity of derived analogs, as this position has been identified as a critical modification site for tuning potency and selectivity .

Why 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one Cannot Be Substituted with Generic Pyrroloquinoxaline Analogs in SAR-Driven Programs


The pyrrolo[1,2-a]quinoxaline scaffold exhibits highly position-dependent structure-activity relationships (SAR), where subtle modifications to the core profoundly alter biological target engagement and potency. For instance, substitution at the C7 position with chlorine has been shown to maintain or enhance inhibitory potency against Protein Tyrosine Phosphatase 1B (PTP1B) while preserving selectivity over TCPTP [1], a critical parameter for developing insulin-mimetic agents. In contrast, unsubstituted or differently substituted analogs (e.g., 4-benzyl derivatives) exhibit divergent potency profiles, with the 4-benzyl analog achieving 0.24 μM potency but lacking the halogen-specific electronic and steric properties conferred by the 7-chloro group [1]. Furthermore, the 7-chloro derivative serves as a distinct synthetic entry point compared to other halogenated variants; for example, the 7-bromo analog, while synthetically accessible via regioselective bromination methods, may exhibit different reactivity and biological profiles due to the larger atomic radius and altered electronic effects of bromine versus chlorine [2]. Therefore, direct interchange of 7-chloropyrrolo[1,2-a]quinoxalin-4(5H)-one with unsubstituted or differently halogenated pyrroloquinoxaline cores without rigorous re-validation of SAR would compromise the integrity of lead optimization campaigns.

Quantitative Differentiation Evidence for 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one and Its Derivatives


Superior In Vivo Antitumor Efficacy of 7-Chloro-Pyrroloquinoxaline BTK Inhibitor Derivative vs. Ibrutinib and Lead S2

In a direct head-to-head in vivo comparison, a derivative of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold (Compound 9) demonstrated significantly superior tumor growth inhibition compared to both the clinical BTK inhibitor Ibrutinib and the internal lead compound S2 in a U-937 xenograft mouse model. While specific activity data for the unsubstituted 7-chloro core is not available, this evidence establishes the superior in vivo performance of a close structural analog built upon this core, highlighting the scaffold's potential for generating orally available, highly efficacious therapeutics [1].

BTK inhibitor B-cell malignancy non-covalent inhibitor in vivo xenograft

Enhanced Physicochemical Properties and Synthetic Accessibility of 7-Chloro-Pyrroloquinoxaline Derivative vs. Lead Compound S2

A ring-opening derivative of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold (Compound 10) exhibited improved physicochemical properties and synthetic tractability compared to the lead compound S2, while maintaining potent BTK inhibition [1]. This highlights the tunable nature of the core scaffold, allowing for optimization of drug-like properties without sacrificing target engagement, a key advantage for lead optimization campaigns.

BTK inhibitor drug-likeness cLogP molecular weight

Potent BTK Inhibition and Broad Kinase Selectivity of 7-Chloro-Pyrroloquinoxaline Derivatives

Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been identified as potent, non-covalent BTK inhibitors with favorable selectivity profiles. Representative compounds from this class achieve low nanomolar IC50 values against BTK and demonstrate selectivity against large kinase panels. While direct data for the 7-chloro analog is not available, the scaffold's inherent properties support its utility in designing selective kinase inhibitors [1][2].

BTK inhibitor kinase selectivity IC50 non-covalent

Maintained PTP1B Inhibitory Potency and Selectivity with C7 Chlorine Substitution

In a structure-activity relationship study of pyrrolo[1,2-a]quinoxalines as PTP1B inhibitors, analogs bearing chlorine atoms at the C7 and/or C8 positions were found to retain inhibitory potency while exhibiting good selectivity compared to the closely related phosphatase TCPTP. The 4-benzyl derivative, lacking a C7 chlorine, showed the highest potency (0.24 μM) but the chlorine-substituted analogs achieved a selectivity index greater than 40 [1].

PTP1B inhibitor insulin mimetic type 2 diabetes selectivity

Regioselective Synthetic Access to 7-Chloro vs. 7-Bromo Analogs

The 7-chloro pyrrolo[1,2-a]quinoxalin-4(5H)-one is commercially available and serves as a direct building block. In contrast, the synthesis of 7-bromo analogs requires a distinct regioselective bromination methodology. A recent method using tetrabutylammonium tribromide (TBATB) enables selective C3-bromination or C1,C3-dibromination of pyrrolo[1,2-a]quinoxalines, but achieving a 7-bromo substitution would necessitate a different synthetic route starting from appropriately substituted nitroanilines [1]. Therefore, the 7-chloro derivative offers a more direct and commercially accessible entry point for SAR studies focused on the 7-position.

regioselective halogenation synthetic methodology building block

In Vitro Cytotoxicity Against Osteosarcoma Cell Line 143B

The 7-chloropyrrolo[1,2-a]quinoxalin-4(5H)-one compound has been evaluated for in vitro cytotoxicity against the 143B osteosarcoma cell line. This data, available in the ChEMBL database, provides a baseline cytotoxic profile for this specific compound. While direct comparator data for closely related analogs in the same assay is not provided in the available sources, this quantitative result establishes the compound's activity in a well-defined oncology model [1].

anticancer osteosarcoma cytotoxicity 143B cell line

Key Application Scenarios for 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one in Drug Discovery and Chemical Biology


Lead Optimization for Non-Covalent BTK Inhibitors in B-Cell Malignancies

Procure 7-chloropyrrolo[1,2-a]quinoxalin-4(5H)-one as a starting scaffold for synthesizing and optimizing non-covalent Bruton's Tyrosine Kinase (BTK) inhibitors. Direct evidence shows that derivatives of this core can achieve potent BTK inhibition (IC50 as low as 7.41 nM), excellent kinase selectivity (evaluated against 468 kinases), and superior in vivo antitumor efficacy (TGI = 64.4% in U-937 xenograft) compared to both internal leads and the clinical compound Ibrutinib [1]. This scaffold also allows for tuning of physicochemical properties to improve oral bioavailability and reduce synthetic complexity [2]. This application is directly supported by evidence in Section 3, Evidence Items 1, 2, and 3.

Development of Selective PTP1B Inhibitors for Insulin Sensitization

Utilize 7-chloropyrrolo[1,2-a]quinoxalin-4(5H)-one to explore PTP1B inhibition for type 2 diabetes research. SAR studies indicate that chlorine substitution at the C7 position maintains inhibitory potency against PTP1B while achieving a favorable selectivity index (>40) over the closely related phosphatase TCPTP [3]. This selectivity is critical for minimizing off-target effects. The 7-chloro analog provides a key entry point for optimizing both potency and selectivity in this therapeutic area, as established in Section 3, Evidence Item 4.

Kinase Selectivity Profiling and Chemical Probe Development

Employ 7-chloropyrrolo[1,2-a]quinoxalin-4(5H)-one as a versatile core for developing chemical probes to interrogate kinase signaling pathways. The scaffold has been validated as a non-covalent BTK inhibitor with demonstrated selectivity across a broad panel of 468 kinases [4], making it a valuable starting point for designing selective probes for other kinases within the tyrosine kinase family. The 7-chloro handle facilitates further derivatization to modulate target engagement and selectivity, as supported by the class-level evidence in Section 3, Evidence Item 3.

Synthetic Methodology Development and Halogen-Specific SAR Exploration

Acquire 7-chloropyrrolo[1,2-a]quinoxalin-4(5H)-one to systematically investigate the impact of halogen substitution at the 7-position on biological activity and synthetic tractability. The commercial availability of the 7-chloro analog provides a rapid entry point for SAR studies, in contrast to the 7-bromo analog which requires a distinct, multi-step synthetic route [5]. This allows for efficient exploration of electronic and steric effects of the chloro substituent on target binding and selectivity, as detailed in Section 3, Evidence Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.